2-(Triisopropylsiloxy)-3-bromofuran
Description
2-(Triisopropylsiloxy)-3-bromofuran is a halogenated furan derivative functionalized with a triisopropylsilyl (TIPS) protecting group at the 2-position and a bromine atom at the 3-position. This compound is primarily utilized in synthetic organic chemistry as a key intermediate for constructing complex molecules, particularly in nucleophilic substitution and cross-coupling reactions. The TIPS group enhances steric protection of the furan oxygen, improving stability during synthetic procedures, while the bromine atom serves as a reactive site for further functionalization .
Properties
Molecular Formula |
C13H23BrO2Si |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
(3-bromofuran-2-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H23BrO2Si/c1-9(2)17(10(3)4,11(5)6)16-13-12(14)7-8-15-13/h7-11H,1-6H3 |
InChI Key |
DCKSYDGPHBYQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CO1)Br |
Synonyms |
3-bromo-2-triisopropylsilyloxyfuran |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2-(Triisopropylsiloxy)-3-bromofuran and Related Compounds
*Calculated based on structural data.
Reactivity and Stability
Halogenation Effects :
- 3-Bromofuran (CAS 22037-28-1) exhibits high volatility and reactivity in electrophilic aromatic substitution due to the electron-withdrawing bromine atom. It is commonly used to synthesize 2-substituted furans but lacks the steric protection of siloxy groups, limiting its utility in multi-step syntheses .
- 2-(Triisopropylsiloxy)-3-bromofuran combines halogen reactivity with steric protection, enabling selective transformations (e.g., Suzuki-Miyaura coupling) without undesired side reactions at the oxygen site .
Siloxy vs. Other Protecting Groups :
- The TIPS group in 2-(Triisopropylsiloxy)-3-bromofuran offers superior stability compared to acetyl or benzyl (Bn) groups under acidic or basic conditions, as seen in peptide synthesis intermediates like trans-84 .
- In contrast, 3-bromofuran lacks protective groups, making it prone to oxidation or decomposition under harsh reaction conditions .
Research Findings and Trends
- A 2014 study identified 3-bromofuran and 3-chlorofuran in Australian salt lakes, highlighting their role in atmospheric ultrafine particle formation and local climate impacts .
- Siloxy-protected furans, such as trans-84 , demonstrate enhanced stability in multi-step syntheses of bioactive compounds like plushancin A3 analogs, underscoring the importance of protective groups in complex molecule assembly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
